molecular formula C15H25NO3 B586974 (S)-Metoprolol-d7 CAS No. 1292906-91-2

(S)-Metoprolol-d7

Cat. No. B586974
CAS RN: 1292906-91-2
M. Wt: 274.412
InChI Key: IUBSYMUCCVWXPE-BDVYYODNSA-N
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Description

(S)-Metoprolol-d7 is a deuterated form of the beta-blocker drug Metoprolol, which is commonly used to treat cardiovascular diseases. The deuterated form is used in scientific research to study the metabolism, pharmacokinetics, and pharmacodynamics of the drug.

Mechanism of Action

(S)-Metoprolol-d7 works by blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and blood pressure. The deuterated form has the same mechanism of action as Metoprolol, but its deuterated structure allows for easier detection and quantification in scientific research.
Biochemical and Physiological Effects:
(S)-Metoprolol-d7 has similar biochemical and physiological effects as Metoprolol. It reduces the heart rate and blood pressure, which can be beneficial for patients with cardiovascular diseases. It also has potential side effects, such as fatigue, dizziness, and shortness of breath.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-Metoprolol-d7 in lab experiments include its deuterated structure, which allows for easier detection and quantification in mass spectrometry-based assays. It also provides a more accurate measurement of drug levels in biological samples, which is important for drug development and clinical trials. The limitations of using (S)-Metoprolol-d7 include its high cost and limited availability.

Future Directions

There are several future directions for (S)-Metoprolol-d7 research. One direction is to investigate the pharmacokinetics and pharmacodynamics of the drug in different patient populations, such as elderly or pediatric patients. Another direction is to study the drug-drug interactions of (S)-Metoprolol-d7 with other drugs commonly used in cardiovascular disease treatment. Additionally, research can be conducted to investigate the potential use of (S)-Metoprolol-d7 in other disease areas, such as anxiety disorders or migraine headaches.
Conclusion:
(S)-Metoprolol-d7 is a deuterated form of the beta-blocker drug Metoprolol, which is commonly used to treat cardiovascular diseases. The deuterated form is used in scientific research to study the metabolism, pharmacokinetics, and pharmacodynamics of the drug. It has the same mechanism of action as Metoprolol, but its deuterated structure allows for easier detection and quantification in scientific research. The advantages of using (S)-Metoprolol-d7 in lab experiments include its deuterated structure, which allows for more accurate measurement of drug levels in biological samples. There are several future directions for (S)-Metoprolol-d7 research, including investigating its use in other disease areas and studying its drug-drug interactions.

Synthesis Methods

(S)-Metoprolol-d7 can be synthesized by the deuteration of Metoprolol using deuterated reagents. The synthesis process involves the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of (S)-Metoprolol-d7. The deuterated form has a higher molecular weight than Metoprolol, which allows for easier detection and quantification in scientific research.

Scientific Research Applications

(S)-Metoprolol-d7 is used in scientific research to study the metabolism, pharmacokinetics, and pharmacodynamics of Metoprolol. It is also used to investigate drug-drug interactions and drug metabolism pathways. The deuterated form is used in mass spectrometry-based assays to quantify drug levels in biological samples, which is important for drug development and clinical trials.

properties

CAS RN

1292906-91-2

Product Name

(S)-Metoprolol-d7

Molecular Formula

C15H25NO3

Molecular Weight

274.412

IUPAC Name

(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1/i1D3,2D3,12D

InChI Key

IUBSYMUCCVWXPE-BDVYYODNSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

synonyms

(2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7; _x000B_(-)-Metoprolol-d7;  (S)-(-)-Metoprolol-d7; 

Origin of Product

United States

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